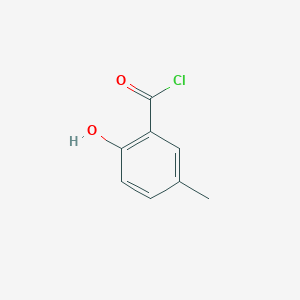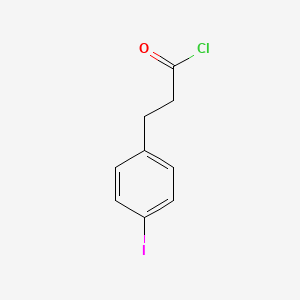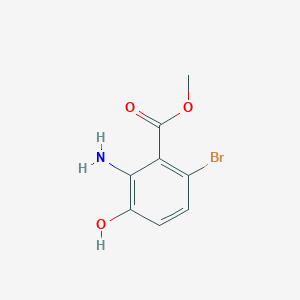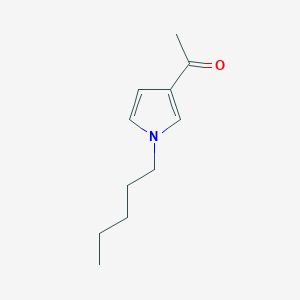
((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine is a synthetic compound often used in peptide synthesis. It contains a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amine groups during chemical reactions. This compound is particularly significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine typically involves the protection of the amine group of D-phenylalanine and D-arginine using the benzyloxycarbonyl group. This is achieved by reacting benzyl chloroformate with the amino acids in the presence of a mild base at room temperature . The reaction conditions are carefully controlled to ensure the selective protection of the amine groups without affecting other functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The use of automated systems ensures consistency and purity in the final product.
化学反応の分析
Types of Reactions
((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as palladium-catalyzed hydrogenolysis for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound.
科学的研究の応用
((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: Employed in studies involving enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical purposes.
作用機序
The mechanism of action of ((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine involves the protection of amine groups during chemical reactions. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex peptides and proteins. The molecular targets and pathways involved include the specific amine groups of D-phenylalanine and D-arginine .
類似化合物との比較
Similar Compounds
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine: Another peptide with a benzyloxycarbonyl protecting group.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: A dipeptide with similar protecting group properties.
Uniqueness
((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine is unique due to its specific combination of D-phenylalanine and D-arginine, which imparts distinct chemical and biological properties. Its use in peptide synthesis and protection of amine groups makes it a valuable tool in organic chemistry and biochemistry.
特性
分子式 |
C23H29N5O5 |
|---|---|
分子量 |
455.5 g/mol |
IUPAC名 |
(2R)-5-(diaminomethylideneamino)-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C23H29N5O5/c24-22(25)26-13-7-12-18(21(30)31)27-20(29)19(14-16-8-3-1-4-9-16)28-23(32)33-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,27,29)(H,28,32)(H,30,31)(H4,24,25,26)/t18-,19-/m1/s1 |
InChIキー |
XHGIWCXAACQYGK-RTBURBONSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



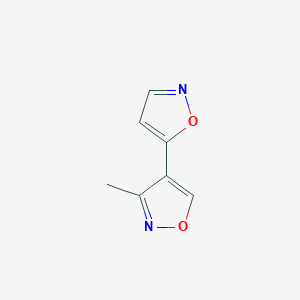

![4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12866017.png)
![1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866023.png)
![2-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12866033.png)
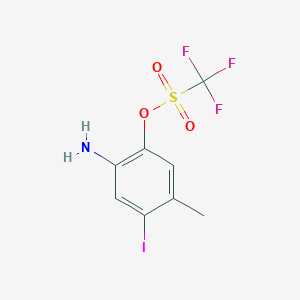
![2-Bromo-6-fluorobenzo[d]oxazole](/img/structure/B12866040.png)
